molecular formula C12H12ClNO2S2 B10965329 1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

Cat. No.: B10965329
M. Wt: 301.8 g/mol
InChI Key: CDQOXNFHMMHVGV-UHFFFAOYSA-N
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Description

(4-chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a methanesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide typically involves the following steps:

    Formation of the sulfonamide backbone: This can be achieved by reacting methanesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the sulfonamide backbone with a 4-chlorophenyl group, often using a Friedel-Crafts acylation reaction.

    Attachment of the 2-thienylmethyl group: The final step involves the nucleophilic substitution of the sulfonamide nitrogen with a 2-thienylmethyl group, typically using a suitable alkylating agent.

Industrial Production Methods

Industrial production of (4-chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the target and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)-N-(2-thienylmethyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.

    (4-chlorophenyl)-N-(2-thienylmethyl)urea: Contains a urea group instead of a sulfonamide.

    (4-chlorophenyl)-N-(2-thienylmethyl)carbamate: Features a carbamate group in place of the sulfonamide.

Uniqueness

(4-chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its stability and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12ClNO2S2

Molecular Weight

301.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

InChI

InChI=1S/C12H12ClNO2S2/c13-11-5-3-10(4-6-11)9-18(15,16)14-8-12-2-1-7-17-12/h1-7,14H,8-9H2

InChI Key

CDQOXNFHMMHVGV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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